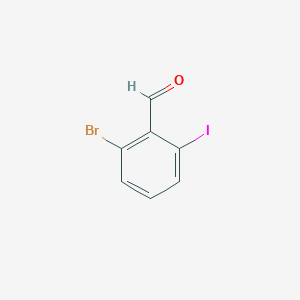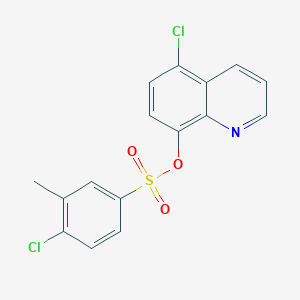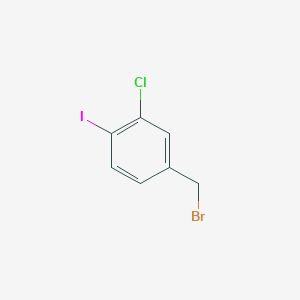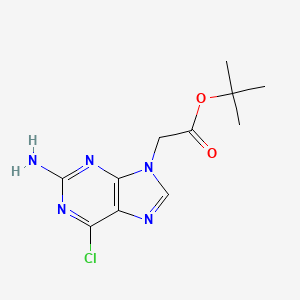
2-Bromo-6-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with bromine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential halogenation of benzaldehyde, where bromination is followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled environments to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Substitution Reactions: Various substituted benzaldehydes.
Oxidation: 2-Bromo-6-iodobenzoic acid.
Reduction: 2-Bromo-6-iodobenzyl alcohol.
Coupling Reactions: Biaryl compounds and other complex organic structures.
Applications De Recherche Scientifique
2-Bromo-6-iodobenzaldehyde is utilized in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: In the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: As an intermediate in the synthesis of biologically active compounds and potential drug candidates.
Chemical Biology: In the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-iodobenzaldehyde in chemical reactions involves the electrophilic nature of the bromine and iodine atoms, which can facilitate nucleophilic attack. The aldehyde group also plays a crucial role in various reactions, acting as an electrophilic center. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in medicinal chemistry or cross-coupling in organic synthesis.
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-fluorobenzaldehyde
- 2-Iodobenzaldehyde
- 4-Bromobenzaldehyde
Comparison: 2-Bromo-6-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to compounds with only one halogen substituent. This dual halogenation allows for more versatile synthetic applications and the formation of complex molecules through selective reactions.
Propriétés
IUPAC Name |
2-bromo-6-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXAUNEIBFTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2483321.png)
![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)
![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)





![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)
![3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2483337.png)

